molecular formula C3H6N4S B1277840 5-amino-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 66870-09-5

5-amino-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No. B1277840
CAS RN: 66870-09-5
M. Wt: 130.17 g/mol
InChI Key: FMOWTLWMBHFCJY-UHFFFAOYSA-N
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Description

“5-amino-4-methyl-4H-1,2,4-triazole-3-thiol” is a mercapto-substituted 1,2,4-triazole . It is a versatile heterocyclic ligand having a thiol group .


Synthesis Analysis

A series of triazole derivatives were synthesized by cyclization reaction . The basic nucleus 4-amino-5-phenyl-1-4H-1,2,4-triazole-3-thiol was prepared by cyclization of potassium salt with hydrazine hydrate using water as solvent under reflux condition . The compound was subjected to addition reaction with different aldehydes to synthesize Schiff bases, which were cyclized by treating with thioglycolic acid to prepare compounds .


Molecular Structure Analysis

The structure of “5-amino-4-methyl-4H-1,2,4-triazole-3-thiol” has been depicted in various scientific diagrams .


Chemical Reactions Analysis

“5-amino-4-methyl-4H-1,2,4-triazole-3-thiol” undergoes regioselective S-alkylation to form a series of S-substituted derivatives . It also reacts with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate .


Physical And Chemical Properties Analysis

The molecular weight of “5-amino-4-methyl-4H-1,2,4-triazole-3-thiol” is 130.17 g/mol . The compound exhibits tautomerism in solution . The synthesized compounds were confirmed by their melting point, FTIR, U.V-visible, 1 HNMR spectra, and micro elemental analysis .

Scientific Research Applications

Corrosion Inhibition

5-amino-4-methyl-4H-1,2,4-triazole-3-thiol: is recognized for its role in corrosion inhibition. This compound, due to its heterocyclic structure containing nitrogen and sulfur, has a high affinity for metal surfaces. It forms a protective film that prevents the corrosion of metals such as copper, iron, aluminum, and zinc. This is particularly useful in industrial settings where metal preservation is crucial .

Agricultural Chemicals

The triazole derivatives are known for their use in agriculture, particularly as fungicides. They protect plants by inhibiting the growth of fungi, which is vital for crop yield and food supply. While 5-amino-4-methyl-4H-1,2,4-triazole-3-thiol itself may not be directly used as a fungicide, its structural similarity to other triazole compounds suggests potential applications in developing new agricultural chemicals .

Pharmaceutical Research

Triazole derivatives exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, anticancer, and anti-inflammatory properties. The presence of the triazole ring in many antifungal drugs highlights the importance of this moiety in medicinal chemistry. Research into 5-amino-4-methyl-4H-1,2,4-triazole-3-thiol could lead to the development of new therapeutic agents .

Material Science

In material science, 5-amino-4-methyl-4H-1,2,4-triazole-3-thiol can be used to modify surfaces or create novel materials. For instance, it has been involved in the growth of hybrid graphite-diamond nanowires through supramolecular assembly. This process is significant for the development of advanced materials with unique electrical and mechanical properties .

Analytical Chemistry

This compound can serve as a reagent in analytical chemistry, particularly in the detection of metal ions. Its ability to form complexes with metals can be utilized in developing sensors or assays for the quantitative measurement of metal concentrations in various samples .

Environmental Science

Given its potential as a corrosion inhibitor and its role in material science, 5-amino-4-methyl-4H-1,2,4-triazole-3-thiol could also be researched for environmental applications. Its use in coatings or treatments could help reduce metal leaching into the environment, contributing to pollution control and metal recovery efforts .

Mechanism of Action

The electrochemically anticorrosive behavior of self-assembled monolayers of “5-amino-4-methyl-4H-1,2,4-triazole-3-thiol” on the silver electrode has been studied by electrochemical impedance spectroscopy and polarization measurements .

Future Directions

The global spread of drug resistance in bacteria requires new potent and safe antimicrobial agents . Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity . A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core . This review is useful for further investigations on this scaffold to harness its optimum antibacterial potential . Moreover, rational design and development of the novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .

properties

IUPAC Name

3-amino-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4S/c1-7-2(4)5-6-3(7)8/h1H3,(H2,4,5)(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMOWTLWMBHFCJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80398730
Record name 5-amino-4-methyl-4H-1,2,4-triazole-3-thiol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-4-methyl-4H-1,2,4-triazole-3-thiol

CAS RN

66870-09-5
Record name NSC95940
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Record name 5-amino-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-4-methyl-4H-1,2,4-triazole-3-thiol
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